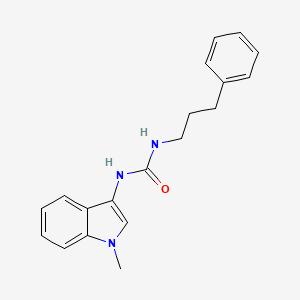

1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-methylindol-3-yl)-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-22-14-17(16-11-5-6-12-18(16)22)21-19(23)20-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJYSXAWLBVLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea typically involves the reaction of 1-methylindole with an isocyanate derivative. A common synthetic route includes:

Starting Materials: 1-methylindole, 3-phenylpropyl isocyanate.

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.

Reduction: The urea functionality can be reduced to form amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of the urea group may produce corresponding amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The urea functionality may also play a role in binding to specific proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Urea Derivatives

- Aromaticity: The 1-methylindole group in the target compound provides a fused bicyclic aromatic system, distinguishing it from N-cyclohexyl derivatives (non-aromatic) and methoxyphenyl-containing analogs (mono-aromatic) .

- Lipophilicity : The 3-phenylpropyl chain increases logP compared to compounds with shorter alkyl chains (e.g., imidazole derivatives in ).

- Hydrogen Bonding : The urea core enables hydrogen bonding, critical for interactions with biological targets like kinases or receptors .

Biologische Aktivität

1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea, a synthetic organic compound with the CAS number 899990-45-5, belongs to the class of urea derivatives. Its structure features an indole moiety substituted with a methyl group and a phenylpropyl group attached to the urea functionality. This compound has garnered attention for its potential biological activities, making it a subject of various studies in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O |

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | 1-(1-methylindol-3-yl)-3-(3-phenylpropyl)urea |

The biological activity of this compound is attributed to its structural similarity to various bioactive indole derivatives. Indole compounds are known for their ability to interact with multiple biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : Indole derivatives have been associated with inducing apoptosis in tumor cells, potentially through mechanisms involving modulation of cell cycle regulators and pro-apoptotic factors .

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, which might be linked to their ability to reduce oxidative stress and inflammation in neuronal tissues .

Antitumor Studies

A notable study investigated the effects of indole derivatives on cancer cell lines, revealing that compounds similar to this compound could significantly inhibit cell proliferation and induce apoptosis. The study utilized various concentrations of the compound and measured cell viability using MTT assays.

Neuroprotection Research

Research has indicated that urea derivatives can exert neuroprotective effects by reducing oxidative stress markers in animal models. In a controlled study, administration of the compound showed a significant decrease in markers associated with neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Toxicological Considerations

While exploring the therapeutic potential, it is essential to consider the toxicological profile of this compound. Some studies have reported adverse effects related to urea derivatives, including:

Q & A

Q. What scale-up challenges exist for multi-gram synthesis?

Q. How to address conflicting spectroscopic data (e.g., NH signal absence in NMR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.